

Protocol for the Initial Characterization of Calcium Metavanadate () Powder

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Compound of Interest

Compound Name: Calcium metavanadate

CAS No.: 14100-64-2

Cat. No.: B083413

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Executive Summary

Calcium Metavanadate ()

() is a monoclinic vanadate typically synthesized via solid-state reaction or hydrothermal precipitation. While historically utilized in phosphors and dielectric ceramics, its relevance in drug development stems from the insulin-mimetic potential of the vanadate moiety ().

For researchers in pharmaceutical development, the initial characterization of

is not merely about purity; it is about validating the oxidation state (V

vs. V

) and polymorph stability (Brannerite-type structure), both of which dictate toxicity and bioavailability. This guide outlines a self-validating workflow to confirm the identity, purity, and physicochemical stability of the powder before pre-clinical assays.

Part 1: Structural & Phase Validation (The "Identity" Check)

The primary failure mode in

synthesis is the incomplete reaction of precursors (often

and

), leading to mixed phases of calcium orthovanadate (

) or pyrovanadate (

).

Protocol 1: Powder X-Ray Diffraction (PXRD)

Objective: Confirm the monoclinic Brannerite phase (Space Group

) and rule out precursor contamination.

- Instrument Parameters:

- Source: Cu K

radiation (

Å).

- Range:

to

.

- Step Size:

(critical for resolving splitting in monoclinic structures).

- Data Analysis & Acceptance Criteria:

- Primary Phase: Match against JCPDS/ICDD standards (e.g., typically Monoclinic

).

- Lattice Parameters: Expect

Å,

Å,

Å.

- Contamination Check: Look for the characteristic

peak at

(001) or

(calcite) at

. Presence of these indicates incomplete calcination.

“

Scientist's Note: If you observe peak broadening, do not immediately assume "amorphous."

synthesized via hydrothermal routes often forms nanorods or nanoribbons, where the aspect ratio causes anisotropic broadening. Use the Scherrer equation specifically on the (200) and (002) peaks to verify this.

Part 2: Compositional Fidelity & Oxidation State

For drug development, the ratio of Vanadium(V) to Vanadium(IV) is toxicologically relevant.

While

is nominally V

, surface reduction can occur.

Protocol 2: X-Ray Photoelectron Spectroscopy (XPS)

Objective: Quantify the surface V

IV

ratio.

- Workflow:

- Sample Mounting: Press powder into Indium foil (avoid carbon tape to reduce C1s overlap).

- Etching: Perform a light

sputter (30 seconds) to remove adventitious carbon, but limit exposure as ion beams can artificially reduce V

to V

.

- Region Scan: Focus on the V 2p doublet (

and

).

- Interpretation:

- V

Binding Energy:

.

- V

Binding Energy:

.

- Metric: A pure

sample should show

V

character. Significant V

indicates surface degradation or non-stoichiometry.

Part 3: Vibrational Fingerprinting

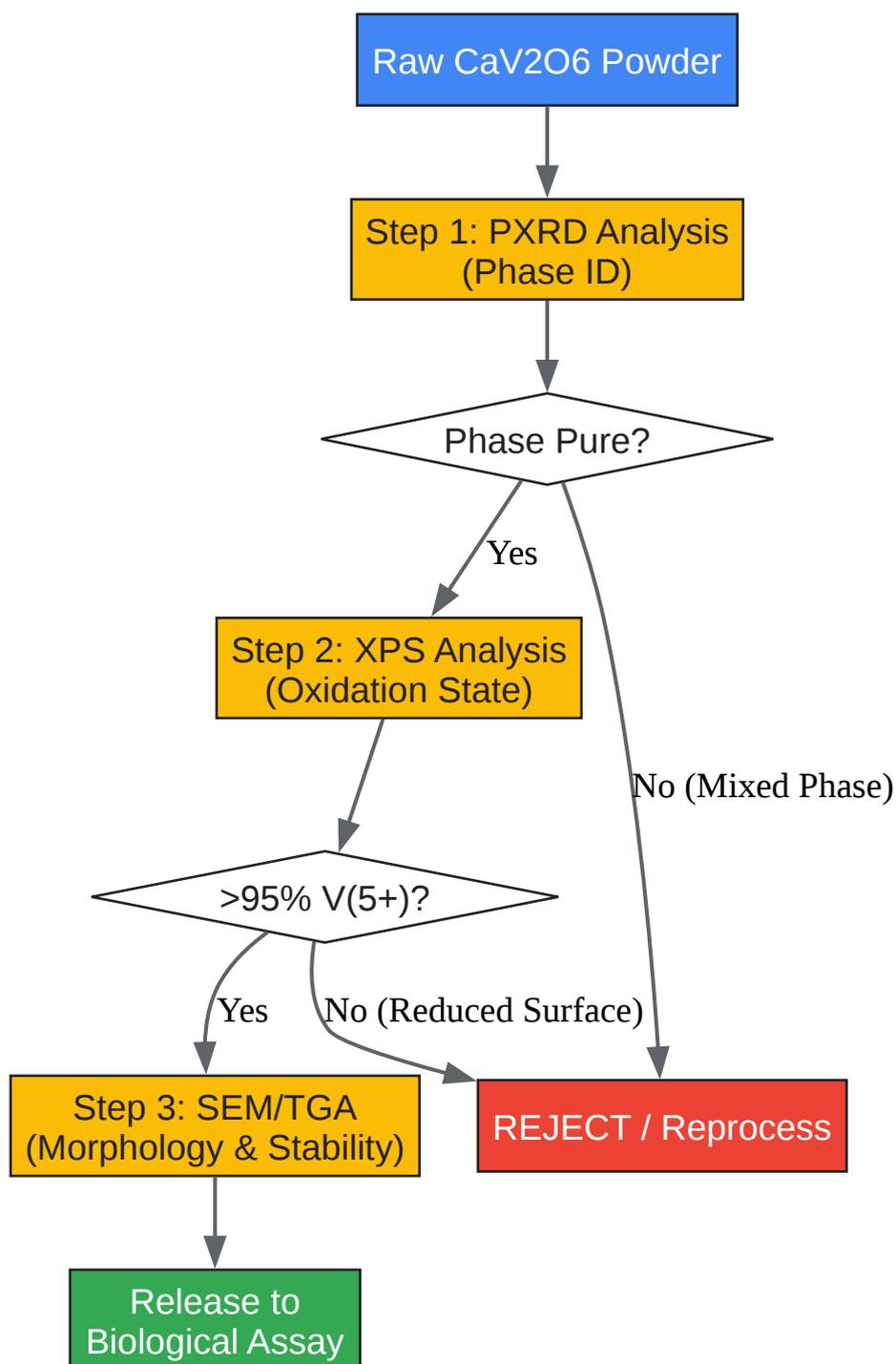
Protocol 3: Raman Spectroscopy

Objective: Validate the local coordination environment of the octahedra.

- Setup: 532 nm or 785 nm laser (low power mW to prevent local heating/oxidation).
- Key Markers:
 - ~900-1000 cm⁻¹
: Terminal V=O stretching (symmetric/asymmetric).
 - ~675 cm⁻¹
: Broad band associated with bridging V-O-V vibrations.
 - ~358 cm⁻¹
: Ca-O lattice modes.^[1]

Part 4: Visualization of Characterization Logic

The following diagram illustrates the "Go/No-Go" decision matrix for characterizing this material.



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Figure 1: Sequential logic gate for validating **Calcium Metavanadate** powder quality prior to application testing.

Part 5: Thermal & Physical Stability[2]

Protocol 4: TGA/DSC (Thermogravimetric Analysis)

Objective: Determine hydration state and thermal stability limits.

- Method:
 - Ramp:
from RT to
.
.
 - Atmosphere: Air or
.[2]
- Data Interpretation:
 - RT - 200°C: Mass loss here indicates physisorbed water (hygroscopicity).[2]
is generally non-hygroscopic; significant loss (
) implies poor storage or amorphous content.
 - >600°C: Watch for sintering or melting (Endothermic DSC peak without mass loss).
melts incongruently around
, but solid-state reactions may occur earlier if impurities are present.

Summary of Key Metrics

Technique	Critical Parameter	Target Value / Observation	Relevance to Drug Dev
PXRD	Phase Purity	Monoclinic ; No peaks at ()	Ensures dosage accuracy (MW consistency).
XPS	Oxidation State	binding energy	V is the active insulin-mimetic species; V alters toxicity.
Raman	V-O Bond Integrity	Peaks at	Confirms correct polyhedral coordination.
TGA	Volatiles/Water	mass loss up to	Critical for accurate weighing in formulation.
SEM	Particle Morphology	Defined rods or platelets (method dependent)	Affects dissolution rate and bioavailability.

Part 6: Bio-Relevance Context (Insulin Mimetic Mechanism)[4]

Understanding why we characterize

requires visualizing its biological target. The vanadate ion acts as a phosphate analog.[3]



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Figure 2: Mechanism of action. CaV2O6 releases vanadate ions which inhibit PTP-1B, thereby sustaining Insulin Receptor signaling.[3]

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